2-azido-1-(4-fluorophenyl)ethan-1-one
Description
Properties
CAS No. |
118887-70-0 |
|---|---|
Molecular Formula |
C8H6FN3O |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 1 4 Fluorophenyl Ethan 1 One
Halogenation and Azidation Strategies
The most established and widely utilized method for the synthesis of 2-azido-1-(4-fluorophenyl)ethan-1-one proceeds through the formation of an α-halo ketone intermediate, which is subsequently converted to the target azide (B81097). This strategy leverages the reactivity of the α-carbon of the ketone.
Preparation via α-Halo Ketone Intermediates
This two-step approach first introduces a halogen, typically bromine, at the α-position to the carbonyl group of 1-(4-fluorophenyl)ethanone. This is followed by the displacement of the halide by an azide nucleophile.
The initial step involves the selective bromination of the methyl group of 1-(4-fluorophenyl)ethanone. A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of an acid catalyst. The reaction is typically carried out in a suitable organic solvent.
A specific procedure for the α-bromination of 1-(4-fluorophenyl)ethanone has been reported as the first step in a one-pot synthesis of the target azide. sci-int.com In this method, p-toluenesulfonic acid is used as a catalyst to facilitate the reaction with NBS in acetonitrile. The reaction mixture is heated to reflux to ensure the completion of the bromination. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. sci-int.com The general mechanism for acid-catalyzed α-bromination of ketones involves the formation of an enol intermediate, which then attacks the electrophilic bromine source. libretexts.org
Optimization of this step can involve screening different brominating agents, catalysts, solvents, and temperatures. For instance, studies on the α-bromination of acetophenones have explored various conditions, including the use of bromine in acetic acid or with a sulfuric acid catalyst, and NBS under different catalytic or initiation methods. sci-int.comnih.gov The choice of solvent can also influence the reaction's efficiency and selectivity. nih.gov
Following the formation of the α-bromo ketone, 2-bromo-1-(4-fluorophenyl)ethan-1-one, the next step is the nucleophilic substitution of the bromide with an azide ion. Sodium azide (NaN₃) is the most commonly used azide source for this purpose due to its availability and reactivity. sci-int.comnih.gov
In a documented one-pot synthesis, after the initial α-bromination, the reaction mixture is cooled, and sodium azide is added directly. sci-int.com The substitution reaction is typically stirred for a few hours at room temperature. The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) reaction, where the azide ion attacks the carbon bearing the bromine atom, leading to the displacement of the bromide leaving group. nih.gov
The efficiency of this substitution can be influenced by the solvent. Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles like azide.
Reaction Conditions and Optimization Parameters
The successful synthesis of this compound relies on the careful control and optimization of reaction parameters for both the α-bromination and the subsequent azidation steps.
For the α-bromination step , key parameters to consider for optimization include:
Brominating Agent: While NBS is commonly used, other reagents like bromine (Br₂) can also be employed. The choice can affect selectivity and handling safety. sci-int.com
Catalyst: Acid catalysts like p-toluenesulfonic acid or sulfuric acid are often used to promote enol formation and thus accelerate the reaction. sci-int.comnih.gov Studies have also investigated the use of solid catalysts like acidic aluminum oxide. nih.gov
Solvent: Acetonitrile has been successfully used as a solvent. sci-int.com Other solvents such as methanol (B129727), ethanol (B145695), and dichloromethane (B109758) have been explored for similar transformations, with the choice impacting reaction time and yield. nih.gov
Temperature: Reflux temperatures are often employed to drive the bromination to completion in a reasonable timeframe. sci-int.com
For the nucleophilic substitution step , optimization considerations include:
Azide Source: Sodium azide is the standard, but other azide sources could potentially be used.
Solvent: The choice of solvent is crucial. While the one-pot synthesis continues in acetonitrile, other polar aprotic solvents could be considered to enhance the rate of the SN2 reaction. sci-int.com
Temperature: This step is often carried out at room temperature, but gentle heating might be employed to increase the reaction rate if necessary, although this also increases the risk of side reactions. sci-int.com
Reaction Time: Sufficient time must be allowed for the substitution to go to completion, which can be monitored by techniques like TLC. sci-int.com
A reported one-pot procedure for the synthesis of this compound provides a specific set of successful reaction conditions, which are summarized in the table below.
Table 1: Reaction Conditions for the One-Pot Synthesis of this compound sci-int.com
| Parameter | Value |
|---|---|
| α-Bromination | |
| Starting Material | 1-(4-Fluorophenyl)ethanone |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.4 equiv.) |
| Catalyst | p-Toluenesulfonic acid (1.5 equiv.) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 1 - 1.5 hours |
| Nucleophilic Substitution | |
| Azide Source | Sodium azide (3.0 equiv.) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 3 hours |
| Overall Yield | 65% |
Alternative Synthetic Pathways
While the halogenation-azidation sequence is the most common, research into alternative methods for the synthesis of α-azido ketones is ongoing, aiming for milder conditions, improved efficiency, and broader substrate scope.
Azidation through Enolonium Species
A more recent and alternative strategy for the α-azidation of ketones involves the generation and trapping of highly reactive enolonium species. This "umpolung" (polarity reversal) approach transforms the typically nucleophilic enolate into an electrophilic enolonium intermediate.
This can be achieved by reacting a pre-formed enolate or silyl (B83357) enol ether with a hypervalent iodine reagent. The resulting enolonium species is a powerful electrophile that can then be attacked by a suitable nucleophile, such as an azide source. A general procedure involves the treatment of a ketone with a hypervalent iodine reagent to form the enolonium species, which is then reacted with an azide source like azidotrimethylsilane (B126382) (TMSN₃). Current time information in Pasuruan, ID. This method avoids the often harsh conditions of direct halogenation and can offer a different reactivity profile. While this method has been demonstrated for a variety of ketones, its specific application to 1-(4-fluorophenyl)ethanone to yield the target compound would require further investigation to determine its feasibility and efficiency compared to the classical route.
Electrochemical Methods for Oxyazidation Precursors
Electrochemical synthesis is emerging as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of α-azido ketones. nih.gov These methods obviate the need for stoichiometric chemical oxidants, often relying on direct anodic oxidation to generate reactive intermediates. While direct electrochemical synthesis of this compound from its immediate precursor is not extensively documented, analogous electrochemical oxyazidation reactions of α-arylvinyl acetates provide a viable and efficient route to similar α-azidoketone structures. nih.gov
This approach involves the constant cell potential electrolysis of an α-arylvinyl acetate (B1210297) in the presence of an azide source, such as azidotrimethylsilane (TMSN₃). nih.gov The reaction is typically carried out in an undivided cell with a carbon cloth anode and a platinum cathode. nih.gov The proposed mechanism suggests that the enol acetate undergoes anodic oxidation to form a radical cation intermediate. This intermediate is then intercepted by the azide source to form a benzyl (B1604629) radical, which is further oxidized at the anode to an oxocarbenium ion. Subsequent reaction with water yields the desired α-azidoketone. nih.gov
A variety of α-arylvinyl acetates have been successfully subjected to these electrochemical conditions, demonstrating the broad applicability of this method. Halogenated substrates, including those with fluoro-substituents, have been shown to be compatible with this transformation, albeit with potentially lower yields compared to electron-donating substrates. nih.gov
Table 1: Substrate Scope of Electrochemical Oxyazidation of α-Arylvinyl Acetates nih.gov
| Entry | α-Arylvinyl Acetate | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Phenylvinyl acetate | 2-Azido-1-phenylethan-1-one | 68 |
| 2 | 1-(p-Tolyl)vinyl acetate | 2-Azido-1-(p-tolyl)ethan-1-one | 76 |
| 3 | 1-(4-Fluorophenyl)vinyl acetate | This compound | 48 |
| 4 | 1-(4-Chlorophenyl)vinyl acetate | 2-Azido-1-(4-chlorophenyl)ethan-1-one | 40 |
Reaction conditions: α-arylvinyl acetate (0.5 mmol), TMSN₃ (1.0 mmol), n-Bu₄NPF₆ (0.5 mmol), H₂O (2.5 mmol), MeCN (5 mL), carbon cloth anode, platinum cathode, undivided cell, Ecell = 2.3 V, room temperature, 6 h. nih.gov
Purification Techniques in Synthetic Protocols
Following the synthesis of this compound, purification is crucial to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as chromatographic separation and recrystallization are effectively employed to obtain the compound in high purity. researchgate.net
Chromatographic Separation Methods
Flash silica (B1680970) gel chromatography is a commonly used method for the purification of this compound. researchgate.net This technique utilizes a stationary phase of silica gel and a mobile phase of an organic solvent mixture to separate the components of the crude reaction mixture based on their polarity.
For the purification of this compound, a solvent system of ethyl acetate and hexane (B92381) is typically employed. researchgate.net A gradient elution, starting with a lower polarity mixture (e.g., 1:9 ethyl acetate/hexane) and gradually increasing the polarity (e.g., to 3:7 ethyl acetate/hexane), can effectively separate the desired product from less polar and more polar impurities. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. researchgate.net
Table 2: Typical Flash Chromatography Parameters for the Purification of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl acetate/Hexane (gradient) |
| Initial Eluent Composition | 1:9 (v/v) Ethyl acetate/Hexane |
| Final Eluent Composition | 3:7 (v/v) Ethyl acetate/Hexane |
Recrystallization Procedures
Recrystallization is another effective method for the purification of this compound, particularly for obtaining a highly crystalline final product suitable for applications such as single-crystal X-ray diffraction studies. researchgate.net This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
A suitable solvent for the recrystallization of this compound is ethanol. researchgate.net The crude product is dissolved in a minimal amount of hot ethanol to form a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The purified crystals can then be collected by filtration.
Table 3: Recrystallization Parameters for this compound
| Parameter | Description |
|---|---|
| Solvent | Ethanol |
| Procedure | Dissolution in hot solvent followed by slow cooling |
Reactivity and Chemical Transformations of 2 Azido 1 4 Fluorophenyl Ethan 1 One
Azide (B81097) Group Transformations
The azide functional group is a high-energy moiety that serves as a precursor for various nitrogen-containing structures through cycloaddition, reduction, and nitrene-mediated reactions.
Cycloaddition Reactions (e.g., Huisgen Cycloaddition/Click Chemistry)
The 1,3-dipolar cycloaddition reaction, particularly the Huisgen cycloaddition, is a cornerstone of the reactivity of organic azides like 2-azido-1-(4-fluorophenyl)ethan-1-one. This reaction involves the coupling of the 1,3-dipolar azide group with a dipolarophile, most commonly a terminal or internal alkyne, to form a stable five-membered heterocyclic ring.
The reaction between an azide and an alkyne yields a 1,2,3-triazole. frontiersin.org This transformation is of significant interest in medicinal chemistry and materials science, as the resulting triazole core is a stable and valuable scaffold found in many biologically active compounds. nih.govnih.gov The thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). However, the development of catalyzed versions of this reaction has largely overcome these limitations.
When this compound reacts with various terminal alkynes, it produces 1,2,3-triazole derivatives where the nitrogen at the 1-position of the triazole is attached to the carbon chain of the original azido (B1232118) ketone. This provides a straightforward route to complex molecules bearing the 4-fluorobenzoyl moiety.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a term coined by K. Barry Sharpless. nih.govrsc.org This reaction is highly efficient, regioselective, and proceeds under mild conditions, often in aqueous solvent systems. researchgate.netrsc.org The use of a copper(I) catalyst, typically generated in situ from a copper(II) salt (like copper(II) sulfate) and a reducing agent (like sodium ascorbate), exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov
The reaction of this compound with a terminal alkyne in the presence of a Cu(I) source is the most reliable method for synthesizing the corresponding 1-(1-(2-(4-fluorophenyl)-2-oxoethyl)-1H-1,2,3-triazol-4-yl) derivatives. The high functional group tolerance of the CuAAC reaction ensures that the ketone and the fluorinated aromatic ring remain intact during the transformation. nih.gov
| Alkyne Reactant | Catalyst System | Solvent | Expected Product |
|---|---|---|---|
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(4-fluorophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one |
| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(4-fluorophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-one |
| Ethyl propiolate | CuI | CH₃CN/H₂O | Ethyl 1-(2-(4-fluorophenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate |
| 1-Ethynylcyclohexene | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 2-(4-(Cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one |
Reduction to Amine Derivatives
The azide group can be selectively reduced to a primary amine. This transformation is a fundamental process in organic synthesis, providing access to amino compounds from their corresponding azides. Common reagents for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), lithium aluminium hydride (LiAlH₄), or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. nih.gov
For α-azido ketones like this compound, the reduction of the azide group yields the corresponding α-amino ketone, specifically 2-amino-1-(4-fluorophenyl)ethan-1-one. mdpi.com This product is a valuable building block for the synthesis of various nitrogen-containing heterocycles. The choice of reducing agent is crucial to ensure chemoselectivity, as some reagents could also reduce the ketone functionality. For instance, milder conditions are preferred to avoid concomitant reduction of the carbonyl group.
Nitrene Formation and Insertion Reactions
Upon thermal or photochemical stimulation, organic azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. nih.gov Nitrenes are electron-deficient species that can undergo a variety of subsequent reactions, most notably C-H insertion or cycloaddition reactions. worktribe.comworktribe.com
The decomposition of this compound would lead to the formation of the corresponding ketonitrene intermediate. This reactive species could then, in principle, undergo intramolecular C-H insertion into an available C-H bond on the aromatic ring or intermolecular reactions if a suitable substrate is present. For instance, irradiation of other α-azido ketones, such as 2-azidocyclohexanone, has been shown to result in the liberation of nitrogen gas, indicative of nitrene formation. mdpi.com
Ketone Group Transformations
The ketone carbonyl group in this compound is also amenable to a range of chemical transformations typical of ketones. These reactions offer a pathway to modify the molecule's core structure while potentially retaining the azide functionality for subsequent elaboration.
A primary reaction of the ketone group is its reduction to a secondary alcohol. This can be achieved using various reducing agents. The selection of the reagent is critical to achieve chemoselectivity and avoid the simultaneous reduction of the azide group. Borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), are generally mild enough to selectively reduce a ketone in the presence of an azide, yielding 2-azido-1-(4-fluorophenyl)ethan-1-ol. This product, a 1,2-azido alcohol, is a versatile synthon for the preparation of amino alcohols and other bifunctional compounds.
Other potential transformations of the ketone group include reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or the Wittig reaction to convert the carbonyl into an alkene. However, the compatibility of the highly reactive organometallic and Wittig reagents with the energetic azide group must be carefully considered in any synthetic design.
Carbonyl Reduction Reactions
The carbonyl group of this compound can be selectively reduced to the corresponding alcohol, 2-azido-1-(4-fluorophenyl)ethan-1-ol. This transformation is typically achieved using mild reducing agents to avoid the simultaneous reduction of the azide functionality.
Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol.
The chemoselectivity of this reduction is a key aspect, as harsher reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl and the azide groups. The milder nature of sodium borohydride allows for the isolation of the azido alcohol in good yield.
A representative procedure for the carbonyl reduction of a similar α-azido ketone, 2-azido-1-phenylethanone, involves dissolving the ketone in methanol and adding sodium borohydride portionwise at 0 °C, followed by stirring at room temperature. After an aqueous workup and extraction, the corresponding 2-azido-1-phenylethanol (B2367468) can be isolated. It is anticipated that this compound would undergo a similar transformation under these conditions.
Table 1: Carbonyl Reduction of α-Azido Ketone Analogs
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|
Condensation Reactions
The α-azido ketone moiety in this compound can participate in various condensation reactions to form heterocyclic compounds. Two notable examples are the Hantzsch pyridine (B92270) synthesis and the Gewald aminothiophene synthesis.
Hantzsch Pyridine Synthesis:
The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which can then be oxidized to a pyridine. thepharmajournal.comsciforum.netwjpmr.comnih.govnih.govorganic-chemistry.orgwikipedia.org While the classical Hantzsch reaction does not directly utilize an α-azido ketone, modifications of this reaction could potentially incorporate such a substrate. For instance, the α-azido ketone could serve as a precursor to a key intermediate in the synthesis.
Gewald Aminothiophene Synthesis:
The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. psu.eduderpharmachemica.comresearchgate.netjsynthchem.comwikipedia.orgresearchgate.net The reaction proceeds through a Knoevenagel condensation of the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization.
In the context of this compound, it can serve as the ketone component in the Gewald reaction. For example, its reaction with malononitrile (B47326) and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine (B128534) would be expected to yield the corresponding 2-amino-3-cyano-4-(4-fluorophenyl)thiophene. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide.
Table 2: Representative Gewald Reaction with an Aryl Ketone
| Ketone | α-Cyano Compound | Base | Solvent | Product |
|---|
Influence of 4-Fluorophenyl Substituent on Reactivity
The presence of the 4-fluorophenyl substituent has a notable influence on the reactivity of this compound. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, both carbonyl reduction and condensation reactions are expected to be facilitated.
In carbonyl reduction, the increased partial positive charge on the carbonyl carbon enhances its reactivity towards hydride donors like sodium borohydride. This can lead to faster reaction rates compared to the unsubstituted analog, 2-azido-1-phenylethanone.
In condensation reactions such as the Gewald synthesis, the electron-withdrawing nature of the 4-fluorophenyl group activates the carbonyl group towards the initial Knoevenagel condensation step with the active methylene (B1212753) compound. This can lead to higher yields and potentially milder reaction conditions.
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Analysis Methodologies
The elucidation of the molecular structure of 2-azido-1-(4-fluorophenyl)ethan-1-one is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the compound's architecture.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and chemical environment of each nucleus can be determined.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the azido-methylene group.
Based on data from the closely related compound, 2-azido-1-(4-fluorophenyl)ethanol, the aromatic region would likely present two multiplets. The protons ortho to the fluorine atom are expected to appear as a triplet around δ 7.06 ppm, while the protons meta to the fluorine atom would likely be a doublet of doublets around δ 7.34 ppm. The azido-methylene protons (CH₂N₃) are anticipated to produce a singlet in the region of δ 4.5-4.6 ppm, a characteristic chemical shift for protons adjacent to both a carbonyl and an azide (B81097) group.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to F) | ~7.1 | Triplet |
| Aromatic H (meta to F) | ~8.0 | Doublet of Doublets |
| Azido-methylene H | ~4.6 | Singlet |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the azido-methylene group.
Drawing from the analysis of 2-azido-1-(4-fluorophenyl)ethanol, the carbon directly bonded to the fluorine atom is predicted to have a chemical shift around δ 162.6 ppm with a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons are expected in the range of δ 115-137 ppm, showing smaller C-F coupling constants. The carbonyl carbon (C=O) is anticipated to have a characteristic downfield chemical shift in the range of δ 190-200 ppm. The carbon of the azido-methylene group (CH₂N₃) is expected to appear around δ 55-60 ppm.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| Carbonyl C | ~195 | - |
| Aromatic C-F | ~163 | ¹JC-F ≈ 247 Hz |
| Aromatic C-H (ortho to C=O) | ~128 | ³JC-F ≈ 8 Hz |
| Aromatic C-H (meta to C=O) | ~116 | ²JC-F ≈ 22 Hz |
| Aromatic C (ipso to C=O) | ~136 | ⁴JC-F ≈ 3 Hz |
| Azido-methylene C | ~58 | - |
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for compounds containing fluorine. For this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. While specific experimental data is not available, for a fluorine atom in a similar electronic environment, the chemical shift is expected to be in the range of -110 to -120 ppm relative to a standard such as CFCl₃.
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the azide, carbonyl, and aromatic C-F groups.
A very strong and sharp absorption band characteristic of the asymmetric stretching of the azide (N₃) group is expected in the region of 2100-2160 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone is anticipated to appear as a strong, sharp peak around 1680-1700 cm⁻¹. The presence of the 4-fluorophenyl group would be confirmed by C-F stretching vibrations, typically observed in the 1150-1250 cm⁻¹ region, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1150 - 1250 | Strong |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 179, corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group, a common fragmentation pathway for azides, leading to a fragment ion at m/z 151. Another prominent fragmentation would be the cleavage of the bond between the carbonyl group and the azido-methylene group, resulting in the formation of the 4-fluorobenzoyl cation at m/z 123.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | Predicted m/z |
| [C₈H₆FN₃O]⁺ (Molecular Ion) | 179 |
| [C₈H₆FO]⁺ | 151 |
| [C₇H₄FO]⁺ | 123 |
| [C₆H₄F]⁺ | 95 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Single-Crystal X-ray Diffraction Studies
| Parameter | Value |
| Chemical Formula | C₈H₆FN₃O |
| Formula Weight | 179.16 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 10.7985 (16) |
| b (Å) | 8.3971 (12) |
| c (Å) | 17.485 (3) |
| V (ų) | 1585.5 (4) |
| Z | 8 |
| Temperature (K) | 273 |
| Radiation | Mo Kα |
| Table 1: Crystal data and structure refinement for this compound. nih.gov |
The molecular structure of this compound, as determined by SCXRD, shows that the bond lengths and angles are within normal and expected ranges. nih.gov The core structure consists of a 4-fluorophenyl ring attached to an ethanone (B97240) backbone, which is substituted with an azido (B1232118) group at the alpha-carbon. The geometry of the molecule is a critical factor in determining its packing in the solid state and the nature of its intermolecular interactions.
A key structural feature of azido-containing compounds is the geometry of the azide group itself. In related structures, such as 2-azido-1-(4-methylphenyl)ethanone, the azide group is observed to be non-linear, with an N-N-N bond angle of approximately 170.84°. researchgate.netnih.gov This deviation from linearity is a typical characteristic of organic azides.
Torsional angles, which describe the rotation around single bonds, are crucial for defining the three-dimensional conformation of the molecule. These angles, such as the one defined by the C-C-N-N atomic sequence, dictate the spatial relationship between the azido group and the carbonyl moiety, as well as the orientation of the azidomethyl group relative to the fluorophenyl ring.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, the crystal structure is primarily stabilized by a network of hydrogen bonds. nih.govnih.gov These interactions dictate the formation of a stable, repeating three-dimensional array.
The dominant intermolecular interaction observed in the crystal structure of this compound is the C—H···O hydrogen bond. nih.gov Specifically, a hydrogen atom of the azidomethyl group (C1-H1B) acts as a hydrogen bond donor to the carbonyl oxygen atom (O1) of a neighboring molecule. These interactions link the molecules into chains that propagate parallel to the a-axis of the unit cell. nih.govnih.gov The geometric parameters of this hydrogen bond are detailed in the table below. No significant C—H···N interactions have been reported as primary contributors to the crystal packing.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C1—H1B···O1 | 0.93 | 2.45 | 3.3722 (17) | 174 |
| Table 2: Hydrogen-bond geometry for this compound. nih.gov |
Pi-stacking interactions, which are common in aromatic compounds, are not reported as a significant stabilizing force in the crystal structure of this compound. The crystal packing is predominantly directed by the aforementioned hydrogen bonding network. The absence of prominent pi-stacking may be attributed to the electronic effects of the fluorine substituent on the phenyl ring, which can alter the quadrupole moment of the aromatic system and disfavor typical face-to-face or parallel-displaced stacking arrangements.
The substitution of a fluorine atom on the phenyl ring has a pronounced influence on the crystallographic parameters when compared to analogous structures. A direct comparison with 2-azido-1-(4-methylphenyl)ethanone reveals a significant change in the crystal system and unit cell dimensions. researchgate.netnih.gov While the molecular structures share similarities, the replacement of a methyl group with a fluorine atom alters the intermolecular interactions sufficiently to favor a completely different packing arrangement. nih.gov This highlights the critical role that even a single atom substitution can play in crystal engineering.
| Parameter | This compound | 2-azido-1-(4-methylphenyl)ethanone |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| a (Å) | 10.7985 (16) | 7.696 (3) |
| b (Å) | 8.3971 (12) | 9.025 (3) |
| c (Å) | 17.485 (3) | 14.248 (4) |
| β (°) | 90 | 118.726 (15) |
| V (ų) | 1585.5 (4) | 867.8 (5) |
| Table 3: Comparison of crystallographic parameters. nih.govresearchgate.netnih.gov |
Intermolecular Interactions and Crystal Packing
Thermal Analysis Methodologies (e.g., TGA, DSC)
The thermal stability and decomposition profile of chemical compounds are critical parameters in the field of materials science and pharmaceutical development. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on thermal stability and decomposition kinetics. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, crystallization, and glass transitions.
A comprehensive search of scientific literature and chemical databases was conducted to gather specific experimental data from TGA and DSC analyses for the compound this compound. Despite extensive investigation, no published research articles or datasets containing the thermal analysis of this specific compound could be located.
While general information exists on the thermal behavior of related classes of compounds, such as other azido ketones or fluorinated aromatic compounds, the strict focus of this article on "this compound" precludes the inclusion of such data as it would not be scientifically accurate to extrapolate these findings to the target compound without direct experimental evidence. The thermal properties of a molecule are highly dependent on its precise chemical structure, and even minor modifications can lead to significant differences in stability and decomposition pathways.
Therefore, due to the absence of publicly available experimental data, a detailed discussion and presentation of TGA and DSC findings for this compound, including data tables and specific research findings, cannot be provided at this time. Further experimental research is required to elucidate the thermal characteristics of this particular chemical compound.
Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
DFT calculations have been instrumental in characterizing the fundamental properties of 2-azido-1-(4-fluorophenyl)ethan-1-one. A prominent study utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform a comprehensive analysis of the molecule, designated as FAP (4-fluoro-2-azido-1-phenylethanone) in the research. science.govresearchgate.net This level of theory is well-regarded for its ability to provide a balanced description of molecular geometries and electronic properties.
The initial step in these computational investigations involved the optimization of the molecular structure to find its lowest energy conformation. science.govresearchgate.net By evaluating the torsional potentials as a function of the rotation angle around the flexible bonds, the global minimum energy structure was determined. This optimized geometry represents the most stable arrangement of the atoms in the molecule and serves as the foundation for all subsequent electronic property calculations.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is needed to excite an electron to a higher energy state. For this compound, the HOMO and LUMO energies have been evaluated to demonstrate its chemical stability. science.govresearchgate.net
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
Data to be populated from the full text of the cited research.
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically shown in red and yellow) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP analysis reveals the electron-rich areas around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic interaction. science.govresearchgate.net
Table 2: Molecular Electrostatic Potential (MEP) Analysis of this compound
| Region | Potential Range (a.u.) | Implication |
|---|---|---|
| Electron-rich (around O and N atoms) | Data not available in search results | Susceptible to electrophilic attack |
| Electron-deficient | Data not available in search results | Susceptible to nucleophilic attack |
| Neutral | Data not available in search results | Low reactivity |
Data to be populated from the full text of the cited research.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. science.govresearchgate.net It helps in understanding the stability arising from hyperconjugative interactions and charge delocalization. science.govresearchgate.net These interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis has been used to study its stability arising from these electronic delocalizations. science.govresearchgate.net
Table 3: Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
Data to be populated from the full text of the cited research.
Quantum Chemical Calculations on Reactivity
Quantum chemical calculations can provide a quantitative measure of a molecule's reactivity through various descriptors derived from the electronic structure. These descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), are calculated from the HOMO and LUMO energies.
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η).
These reactivity descriptors help in predicting how this compound will behave in chemical reactions.
Table 4: Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | Data not available in search results |
| Hardness (η) | Data not available in search results |
| Global Electrophilicity Index (ω) | Data not available in search results |
Data to be populated from the full text of the cited research.
Theoretical Insights into Fluorine's Electronic Effects
The presence of a fluorine atom on the phenyl ring significantly influences the electronic properties of this compound. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can decrease the electron density in the aromatic ring and affect the reactivity of the entire molecule.
Theoretical studies can quantify these electronic effects by analyzing the charge distribution and the energies of molecular orbitals. The fluorine atom's influence on the MEP and the energies of the frontier orbitals provides a clear picture of its role in modulating the molecule's reactivity. For instance, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Computational studies allow for a detailed comparison with the non-fluorinated analogue to precisely delineate the electronic contributions of the fluorine substituent. nih.gov
Applications in Advanced Organic Synthesis
Role as a Precursor to Complex Molecular Scaffolds
The utility of 2-azido-1-(4-fluorophenyl)ethan-1-one as a precursor is primarily centered on the reactivity of its azide (B81097) functional group. This group allows for the strategic introduction of nitrogen atoms into a molecular framework, facilitating the assembly of intricate chemical architectures. Research has identified the compound specifically as an intermediate in the synthesis of biologically active molecules, highlighting its role as a foundational component for more complex structures. researchgate.netresearchgate.net Nitrogen-containing heterocycles are core components of approximately 60% of unique small-molecule drugs approved by the FDA, underscoring the importance of precursors like this in medicinal chemistry. nih.gov
A primary application of this compound is its role as a building block for nitrogen-containing heterocycles, most notably 1,2,3-triazoles. researchgate.netresearchgate.net Triazoles are five-membered heterocyclic rings that are stable under various conditions, including thermal stress, acidic environments, and enzymatic hydrolysis. frontiersin.org The synthesis of 1,4-disubstituted 1,2,3-triazoles is commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of [3+2] cycloaddition reaction. nih.govnih.gov In this reaction, the azide group of this compound reacts with a terminal alkyne to form the stable triazole ring. This method is highly efficient and provides a direct route to incorporating the 1-(4-fluorophenyl)ethan-1-one moiety into a triazole-based scaffold. frontiersin.orgnih.gov
Table 1: Representative Synthesis of a 1,2,3-Triazole Derivative
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Significance |
|---|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazoles | Forms a stable heterocyclic ring, linking the fluorophenyl ethanone (B97240) moiety to a variable R-group. nih.govnih.gov |
The use of this compound directly leads to the creation of multifunctionalized compounds. The products resulting from its cycloaddition reactions contain several key chemical features within a single molecule: a fluorinated phenyl ring, a ketone group, and the newly formed triazole heterocycle. Each of these sites can be targeted for further chemical modification. For instance, reacting azido-containing compounds with active methylene (B1212753) compounds is another strategy to produce highly substituted 1,2,3-triazoles, embedding multiple functional groups in a controlled manner. mdpi.com This approach allows for the synthesis of compounds with diverse properties and potential applications, derived from a single, versatile precursor.
Strategies for Derivatization to Access Diverse Molecular Structures
The initial heterocyclic products synthesized from this compound can be further diversified through various derivatization strategies. The resulting triazole ring is not merely a stable endpoint but can act as an intermediate for other heterocyclic systems. One such advanced strategy is rhodium(II)-catalyzed transannulation, where a 1,2,3-triazole can react with a nitrile to yield a substituted imidazole. nih.gov This reaction allows for the conversion of the triazole scaffold into a different, medicinally relevant heterocycle, expanding the molecular diversity accessible from the original azide precursor. nih.gov
Furthermore, multi-step reaction protocols can be applied to build upon the initial scaffold. For example, derivatives of heterocyclic compounds can undergo reactions such as condensation to form Schiff bases, followed by acylation and subsequent reactions with reagents like thiourea (B124793) to create more complex structures, such as N-thiourea derivatives, which can then be cyclized further. chemmethod.com
Integration into Multi-Step Synthesis Schemes
The designation of this compound as an "intermediate" inherently confirms its integration into multi-step synthesis schemes. researchgate.netresearchgate.net Synthetic chemists design pathways where this compound is formed in an early step and then consumed in a subsequent reaction to build a more elaborate final target molecule.
An illustrative example of such a scheme involves the multi-component synthesis of dihydropyrimidinone derivatives. In a related synthesis, a similar starting material, 4-fluoroacetophenone, is first used to synthesize a triazole-containing acetophenone (B1666503) intermediate. chemicaljournals.com This intermediate is then reacted with an aldehyde and urea (B33335) in a Biginelli cycloaddition reaction to yield the final complex heterocyclic product. chemicaljournals.com This demonstrates a clear multi-step pathway where the initial ketone is first functionalized with a heterocycle and then used as a major building block in a subsequent, more complex cyclization reaction, showcasing the planned integration of such precursors in synthetic organic chemistry.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The current synthesis of 2-azido-1-(4-fluorophenyl)ethan-1-one typically involves the α-bromination of 1-(4-fluorophenyl)ethanone followed by nucleophilic substitution with an azide (B81097) salt. While effective, this two-step process presents opportunities for the development of more efficient and greener synthetic methodologies.
Future research could focus on direct α-azidation methods, which would streamline the synthesis by avoiding the use of hazardous brominating agents. Several modern approaches to the synthesis of α-azido ketones could be adapted for this compound. nih.govrsc.org These include:
Oxidative Azidation: The direct azidation of enolates or enol ethers derived from 1-(4-fluorophenyl)ethanone using an appropriate azide source and an oxidant. nih.gov This approach could offer a more atom-economical and direct route.
Hypervalent Iodine Reagents: The use of hypervalent iodine reagents to mediate the azidation of the parent ketone. These reagents are known for their mild reaction conditions and functional group tolerance.
Diazotransfer Reactions: Exploring the reaction of 1-(4-fluorophenyl)ethanone with a diazo-transfer reagent, followed by a subsequent transformation of the resulting diazo compound. While less direct, this pathway could open up avenues for structural diversification.
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, particularly when working with azides, and allow for better control over reaction parameters, potentially leading to higher yields and purity.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Method | Potential Advantages | Potential Challenges | Key Reagents |
| Traditional Halogenation/Substitution | Well-established, reliable | Use of hazardous reagents, multi-step | N-Bromosuccinimide, Sodium Azide |
| Direct Oxidative Azidation | Atom-economical, single step | Optimization of reaction conditions | Oxidant, Azide Source |
| Hypervalent Iodine-Mediated Azidation | Mild conditions, high functional group tolerance | Reagent cost and availability | Hypervalent Iodine Reagent, Azide Source |
| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control | Initial setup cost and expertise | (Dependent on chosen reaction) |
Table 1: Comparison of Potential Synthetic Pathways for this compound.
Investigation of Undiscovered Reactivity Modes
The reactivity of α-azido ketones is rich and varied, offering numerous possibilities for the synthesis of complex nitrogen-containing molecules. nih.govrsc.org For this compound, several underexplored reactivity modes could be investigated:
Intramolecular Reactions: The proximity of the azide and ketone functionalities could be exploited in intramolecular reactions. For instance, thermal or photochemical decomposition of the azide could lead to a highly reactive nitrene intermediate, which could then undergo intramolecular C-H insertion or other cyclization reactions to form novel heterocyclic scaffolds containing a fluorinated phenyl group.
[3+2] Cycloadditions (Click Chemistry): The azide group is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov Reacting this compound with a diverse range of alkynes would provide straightforward access to a library of 1,2,3-triazole derivatives. These triazoles could exhibit interesting biological activities or material properties.
Staudinger Reaction: The reaction of the azide with phosphines can generate aza-ylides, which are versatile intermediates for the synthesis of imines and other nitrogen-containing compounds. The fluorinated phenyl group could influence the reactivity and stability of these intermediates.
Reactions of the Enolate: The presence of the carbonyl group allows for the formation of an enolate. The reactivity of this enolate in aldol, Michael, and other C-C bond-forming reactions, and how the adjacent azide group influences the stereochemical outcome, is a fertile area for investigation. acs.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound before embarking on extensive experimental work. acs.orgresearchgate.netnih.govdtic.mil Future computational studies could focus on:
Conformational Analysis: Determining the preferred conformations of the molecule and how the orientation of the azide and fluorophenyl groups influences its reactivity.
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for various potential reactions, such as nitrene formation and insertion, cycloadditions, and rearrangements. This can help in optimizing reaction conditions and predicting product distributions. researchgate.net
Spectroscopic Predictions: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.
Prediction of Physicochemical Properties: Estimating properties such as bond dissociation energies, electronic structure, and dipole moment to understand its stability and potential interactions with other molecules. dtic.mil
Density Functional Theory (DFT) and ab initio methods would be particularly valuable for these investigations, providing insights that can guide synthetic efforts and the exploration of novel reactivity. acs.orgresearchgate.net
Development of Enantioselective Synthesis Methods
The carbon atom bearing the azide group in this compound is a stereocenter. The development of enantioselective methods to synthesize a single enantiomer of this compound is a crucial area for future research, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.
Potential strategies for enantioselective synthesis include:
Chiral Phase-Transfer Catalysis: The azidation of α-bromo-1-(4-fluorophenyl)ethanone using a chiral phase-transfer catalyst could provide an efficient route to the enantiomerically enriched product. acs.org
Organocatalysis: Employing chiral organocatalysts, such as proline derivatives or chiral amines, to catalyze the direct enantioselective α-azidation of 1-(4-fluorophenyl)ethanone.
Chiral Metal Catalysis: Using chiral transition metal complexes to catalyze the azidation reaction, potentially through an asymmetric C-H activation pathway.
Kinetic Resolution: Developing a method for the kinetic resolution of the racemic mixture of this compound, for example, through an enzyme-catalyzed reaction that selectively transforms one enantiomer.
The successful development of such methods would be a significant advancement, enabling the exploration of the stereospecific properties of this compound.
Integration into Materials Science Research (e.g., Functional Polymers)
The azide functionality in this compound makes it an attractive building block for materials science, particularly in the realm of functional polymers. sigmaaldrich.commdpi.comresearchgate.netnih.gov
Polymer Functionalization: The compound can be used as a "clickable" reagent to introduce the 4-fluorophenyl ketone moiety onto azide- or alkyne-functionalized polymers via CuAAC. sigmaaldrich.comresearchgate.net This could impart specific properties to the polymer, such as altered hydrophobicity, thermal stability, or the ability to participate in further chemical transformations via the ketone group.
Monomer Synthesis: this compound could be chemically modified to create novel monomers. For example, the ketone could be converted to a polymerizable group like an acrylate (B77674) or styrene. Polymerization of such a monomer would lead to polymers with pendant azido (B1232118) and fluorophenyl groups, which could then be used for cross-linking or further functionalization.
Surface Modification: The compound could be used to modify the surfaces of materials. By grafting it onto a surface, the fluorophenyl group could alter the surface energy, while the azide remains available for subsequent "click" reactions to attach other functional molecules.
Development of Energetic Materials: Azide-containing compounds are known for their energetic properties. acs.org While likely a less prominent application for this specific molecule, its energetic properties could be computationally and experimentally evaluated for potential niche applications.
The integration of this compound into polymer and materials chemistry opens up exciting possibilities for the creation of new materials with tailored properties for applications in electronics, coatings, and biomedical devices.
Q & A
Q. What is the standard synthetic route for 2-azido-1-(4-fluorophenyl)ethan-1-one, and what are the critical parameters for optimizing yield?
The compound is synthesized via bromination of 1-(4-fluorophenyl)ethanone using N-bromosuccinimide (NBS) in acetonitrile, followed by azide substitution with sodium azide. Key parameters include:
- Molar ratios : A 1:1.4:3 molar ratio of ketone:NBS:sodium azide ensures complete conversion .
- Reaction time : 1.5 hours for bromination at reflux, followed by 2–3 hours for azide substitution at room temperature .
- Purification : Flash chromatography (EtOAc/hexane, 1:9–3:7) yields 65% pure product. Recrystallization in ethanol produces X-ray-quality crystals .
Q. How is the compound characterized structurally, and what spectroscopic/crystallographic methods are essential?
- X-ray crystallography : The orthorhombic crystal system (space group Pbca) with unit cell parameters a = 10.7985 Å, b = 8.3971 Å, c = 17.485 Å confirms molecular geometry. Intermolecular hydrogen bonds stabilize the lattice .
- Spectroscopy : IR and NMR verify the azide (N₃) group and aromatic fluorine. Mass spectrometry (HRMS-ESI) confirms the molecular ion peak .
Q. What safety precautions are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to acute toxicity risks (oral, dermal, inhalation) .
- Waste disposal : Classify as hazardous waste; avoid aqueous discharge .
- Ventilation : Use fume hoods to mitigate inhalation exposure .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed during structure determination?
- Software tools : Use SHELXL for small-molecule refinement. Its robust algorithms handle high-resolution data and twinning via the HKLF5 format .
- Validation : Apply the R₁ and wR₂ indices (target < 0.05 and 0.10, respectively) and check for outliers using CheckCIF . For the title compound, R₁ = 0.033 and wR₂ = 0.090 indicate high precision .
Q. How might contradictory spectroscopic or crystallographic data arise, and what methodologies resolve them?
- Case example : Discrepancies in azide IR stretches (~2100 cm⁻¹) could indicate impurities or solvent interactions. Cross-validate with X-ray data (bond lengths: C–N₃ = 1.47 Å, N–N–N = 178°) .
- Multi-method approach : Combine HPLC purity analysis, temperature-dependent NMR, and DFT calculations to reconcile data .
Q. What mechanistic insights govern the bromination-azidation sequence in the synthesis?
- Bromination : NBS generates a brominated intermediate via radical or electrophilic pathways. The para-fluorine group directs bromination to the α-carbon of the ketone .
- Azidation : SN₂ substitution by sodium azide proceeds with inversion, confirmed by retention of stereochemistry in crystallographic data .
Q. How is this compound utilized in click chemistry or polymer research?
- Click chemistry : The azide group enables Huisgen cycloaddition with alkynes to form 1,2,3-triazoles, valuable in drug discovery .
- Polymer applications : Azides act as chain terminators or crosslinkers. For example, 2-azido-1-(3-hydroxyphenyl)ethan-1-one modifies levansucrase activity to produce high-molecular-weight polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
